N-[4-(dimethylamino)benzyl]-2-(2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2-METHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes a dimethylamino group, a phenyl ring, a methoxy group, and an oxolan-2-yl group
Properties
Molecular Formula |
C23H30N2O3 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-(2-methylphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H30N2O3/c1-18-7-4-5-9-22(18)28-17-23(26)25(16-21-8-6-14-27-21)15-19-10-12-20(13-11-19)24(2)3/h4-5,7,9-13,21H,6,8,14-17H2,1-3H3 |
InChI Key |
DBOUJQPVDFSXEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2-METHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzyl chloride with 2-(2-methylphenoxy)acetic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with oxolan-2-ylmethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2-METHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2-METHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2-METHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds with active sites, while the phenyl and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: An alkaloid with a purine structure.
4-Methoxyphenethylamine: A compound used in the synthesis of various organic molecules.
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2-METHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.
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